molecular formula C12H18N4O2 B093484 1-Isoamyl-3,7-dimethylxanthine CAS No. 1024-65-3

1-Isoamyl-3,7-dimethylxanthine

Cat. No. B093484
CAS RN: 1024-65-3
M. Wt: 250.3 g/mol
InChI Key: VLJKEQVJDMCCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isoamyl-3,7-dimethylxanthine, also known as 3,7-dimethyl-1-isobutylxanthine or simply IBMX, is a chemical compound that is commonly used in scientific research. It is a xanthine derivative that is structurally similar to caffeine and theobromine. IBMX has a variety of applications in the fields of biochemistry, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of IBMX is complex and not fully understood. It is known to inhibit phosphodiesterases, which leads to an increase in cAMP and cGMP levels. This can activate various downstream signaling pathways, including protein kinase A and protein kinase G. IBMX has also been shown to inhibit adenosine receptors and to activate voltage-gated calcium channels. These effects can lead to changes in intracellular calcium levels and affect cellular processes such as neurotransmitter release and gene expression.
Biochemical and Physiological Effects:
IBMX has a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine. It can also modulate the activity of ion channels and affect intracellular calcium levels. In addition, IBMX has been shown to induce apoptosis in various cell types and to have anti-inflammatory effects. These effects make IBMX a useful tool for studying various cellular processes and for developing new drugs.

Advantages and Limitations for Lab Experiments

IBMX has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It has a wide range of applications in various fields of research, including neuroscience, pharmacology, and biochemistry. However, there are also limitations to its use. IBMX is not a specific inhibitor of any particular enzyme or signaling pathway, which can make it difficult to interpret results. In addition, it can have off-target effects on other cellular processes, which can complicate experiments.

Future Directions

There are several future directions for research on IBMX. One area of interest is the development of more specific inhibitors of phosphodiesterases and other signaling pathways. This would allow researchers to more precisely study the role of these pathways in various cellular processes. Another area of interest is the use of IBMX in the development of new drugs. IBMX has been shown to have anti-inflammatory and anti-tumor effects, which make it a potential candidate for the development of new therapies. Finally, further research is needed to fully understand the mechanism of action of IBMX and its effects on various cellular processes. This will require the use of advanced techniques such as proteomics and metabolomics.

Synthesis Methods

IBMX can be synthesized through a variety of methods, including the reaction of 3-methylxanthine with isobutyl chloride, the reaction of 3-methylxanthine with isobutyric anhydride, and the reaction of theophylline with isobutyl chloride. The most commonly used method involves the reaction of 3-methylxanthine with isobutyl chloride in the presence of a base such as potassium carbonate. This method yields a high purity product and is relatively simple and cost-effective.

Scientific Research Applications

IBMX has a wide range of applications in scientific research. It is commonly used as a phosphodiesterase inhibitor, which means it blocks the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many signaling pathways. IBMX is also used as a non-specific inhibitor of cyclic nucleotide phosphodiesterases, which are enzymes that degrade cAMP and cGMP. This makes IBMX a useful tool for studying the role of cAMP and cGMP in various cellular processes.

properties

CAS RN

1024-65-3

Product Name

1-Isoamyl-3,7-dimethylxanthine

Molecular Formula

C12H18N4O2

Molecular Weight

250.3 g/mol

IUPAC Name

3,7-dimethyl-1-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C12H18N4O2/c1-8(2)5-6-16-11(17)9-10(13-7-14(9)3)15(4)12(16)18/h7-8H,5-6H2,1-4H3

InChI Key

VLJKEQVJDMCCRE-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Other CAS RN

1024-65-3

Origin of Product

United States

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